molecular formula C21H20FN3O4S B2851815 3-((4-fluorophenyl)sulfonyl)-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)propanamide CAS No. 899734-75-9

3-((4-fluorophenyl)sulfonyl)-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)propanamide

货号: B2851815
CAS 编号: 899734-75-9
分子量: 429.47
InChI 键: WMYCBXVWAVGRTE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

For Research Use Only. Not for human or veterinary use. 3-((4-fluorophenyl)sulfonyl)-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)propanamide is a synthetic small molecule of significant interest in early-stage pharmacological and biochemical research. This compound features a hybrid structure combining a 1,3,4-oxadiazole heterocycle, a tetrahydronaphthalene group, and a fluorophenylsulfonyl moiety. Such a structure is commonly investigated for its potential to modulate various enzymatic and receptor targets. Researchers may explore its utility as a key intermediate in organic synthesis or as a candidate molecule in high-throughput screening assays. Its specific properties and mechanism of action are yet to be fully characterized, necessitating further investigation. Scientists are encouraged to conduct their own rigorous in vitro and in vivo studies to elucidate its precise binding affinity, selectivity, pharmacokinetics, and pharmacodynamics. Handle with care in a controlled laboratory setting.

属性

IUPAC Name

3-(4-fluorophenyl)sulfonyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O4S/c22-17-7-9-18(10-8-17)30(27,28)12-11-19(26)23-21-25-24-20(29-21)16-6-5-14-3-1-2-4-15(14)13-16/h5-10,13H,1-4,11-12H2,(H,23,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMYCBXVWAVGRTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)C3=NN=C(O3)NC(=O)CCS(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

相似化合物的比较

Substituent Variations on the Aryl-Oxadiazole Moiety

Compounds with structural similarities often differ in substituents on the aryl group attached to the 1,3,4-oxadiazole ring. Key examples include:

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituent Biological Activity Notes
3-((4-Fluorophenyl)sulfonyl)-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)propanamide C₂₃H₂₁FN₂O₄S 440.49 Not reported 5,6,7,8-Tetrahydronaphthalenyl, 4-fluorophenylsulfonyl Hypothesized HDAC inhibition
3-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide (8d) C₁₅H₁₄N₄O₂S₂ 362.42 135–136 4-Methylphenyl Alkaline phosphatase activity tested (results not disclosed)
N-(5-Methyl-1,3-thiazol-2-yl)-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide (8e) C₁₅H₁₄N₄O₂S₂ 362.42 117–118 Phenyl Moderate cytotoxicity in preliminary assays
3-{[5-(4-Aminophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(5-methyl-1,3-thiazol-2-yl)propanamide (8g) C₁₅H₁₅N₅O₂S₂ 377.44 142–143 4-Aminophenyl Enhanced solubility due to -NH₂ group
3-{[5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(5-methyl-1,3-thiazol-2-yl)propanamide (8h) C₁₅H₁₃N₅O₄S₂ 407.42 158–159 3-Nitrophenyl Potential nitro-reductase activation

Key Observations :

  • Electron-withdrawing groups (e.g., -NO₂ in 8h) increase melting points and may enhance oxidative stress-mediated cytotoxicity.
  • The 4-fluorophenylsulfonyl group in the target compound likely improves blood-brain barrier penetration compared to sulfanyl analogs (e.g., 8d–h) .

Sulfonyl vs. Sulfanyl Linkages

Sulfonyl groups (R-SO₂-) impart greater stability and electronegativity than sulfanyl (R-S-) linkages. For example:

  • 3-[(4-Methylphenyl)sulfonyl]-N-{5-[2-(methylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}propanamide (): Dual sulfonyl groups enhance rigidity and may favor interactions with charged enzyme pockets.
  • 3-{[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-methoxyphenyl)propanamide (): The sulfanyl linker increases flexibility but reduces metabolic resistance compared to sulfonyl analogs.

Heterocycle Modifications

Replacing the 1,3,4-oxadiazole with other heterocycles alters bioactivity:

  • N-(5-(4-Fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide (): Thiazole-furan hybrids exhibit potent KPNB1 inhibition and anticancer activity, suggesting the oxadiazole’s role is context-dependent .
  • Biheterocyclic propanamides with indolyl groups (): Indole-containing derivatives show antidiabetic activity, highlighting the scaffold’s versatility .

常见问题

Basic Research Question

  • NMR Spectroscopy : ¹H/¹³C-NMR (DMSO-d₆ or CDCl₃) to confirm sulfonyl (-SO₂), oxadiazole (C=N), and propanamide (-CONH) groups. Key signals: δ 8.1–8.3 ppm (aromatic protons), δ 2.3–2.5 ppm (tetrahydronaphthalene CH₂) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) to assess purity (>98%) and detect byproducts (e.g., unreacted sulfonyl chloride) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z ~500–510) and fragmentation patterns .

How can structure-activity relationships (SAR) guide the optimization of bioactivity?

Advanced Research Question

  • Core Modifications : Substitute the tetrahydronaphthalene group with bicyclic analogs (e.g., indane) to evaluate changes in lipophilicity and target binding. Compare IC₅₀ values in enzyme inhibition assays .
  • Functional Group Analysis : Replace the 4-fluorophenylsulfonyl group with 4-chloro or 4-nitro analogs to study electronic effects on receptor affinity. Use molecular docking (e.g., AutoDock Vina) to predict binding modes .
  • Bioisosteric Replacements : Test oxadiazole vs. thiadiazole cores to assess metabolic stability (e.g., microsomal incubation assays) .

How to resolve discrepancies in bioactivity data between in vitro and in vivo models?

Advanced Research Question

  • Pharmacokinetic Profiling : Measure plasma protein binding (equilibrium dialysis) and metabolic clearance (CYP450 isoforms) to identify bioavailability issues .
  • Formulation Adjustments : Use lipid-based carriers (e.g., liposomes) to improve solubility if low in vivo efficacy stems from poor absorption .
  • Target Engagement Studies : Employ fluorescence polarization assays or SPR to confirm target binding in physiological conditions (e.g., serum-containing media) .

What methodologies are recommended for studying hydrolytic stability of the sulfonyl group?

Advanced Research Question

  • pH-Dependent Stability : Incubate the compound in buffers (pH 1–9) at 37°C for 24–72 hr, monitor degradation via HPLC, and calculate half-life (t₁/₂). Use Arrhenius plots to predict shelf-life .
  • Forced Degradation : Expose to oxidative (H₂O₂), thermal (40–60°C), and photolytic (ICH Q1B guidelines) conditions to identify degradation pathways .
  • Stabilization Strategies : Co-crystallization with cyclodextrins or addition of antioxidants (e.g., BHT) to mitigate hydrolysis .

How to design computational models for predicting off-target interactions?

Advanced Research Question

  • Molecular Dynamics (MD) Simulations : Use AMBER/CHARMM force fields to simulate ligand-receptor complexes over 100 ns, analyzing RMSD and binding free energy (MM-PBSA) .
  • Off-Target Screening : Employ similarity-based tools (SwissTargetPrediction) or pharmacophore mapping (Phase) to identify potential kinase or GPCR off-targets .
  • Validation : Cross-reference computational predictions with in vitro panels (e.g., Eurofins SafetyScreen44) .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。